molecular formula C9H14O B1600480 7-Methyl-7-octen-5-YN-3-OL CAS No. 87371-34-4

7-Methyl-7-octen-5-YN-3-OL

Cat. No. B1600480
CAS RN: 87371-34-4
M. Wt: 138.21 g/mol
InChI Key: NKMIXYCYQYWHMC-UHFFFAOYSA-N
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Description

7-Methyl-7-octen-5-yn-3-ol is an organic compound with the chemical formula C10H16O . It is a colorless liquid with a fragrant fruit aroma . The IUPAC name for this compound is 7-methyloct-7-en-5-yn-3-ol .


Synthesis Analysis

The synthesis of 7-Methyl-7-octen-5-yn-3-ol involves various methods. One common method is through the sodium salt of caprylic acid and 3-bromopyridine reaction, followed by reduction, deprotection, and other steps .


Molecular Structure Analysis

The molecular formula of 7-Methyl-7-octen-5-yn-3-ol is C9H14O . The structure includes a carbon-carbon triple bond, which is a characteristic feature of alkynes . The SMILES representation of the molecule is CCC(CC#CC(=C)C)O .


Physical And Chemical Properties Analysis

7-Methyl-7-octen-5-yn-3-ol has a boiling point of about 217.3ºC at 760 mmHg . Its density is about 0.902±0.06 g/cm3 . The compound has a molar mass of 138.21 . It also has a flash point of 91.8°C .

Scientific Research Applications

Plant Defense Mechanisms

  • Volatile Metabolite in Plant Defense : 1-Octen-3-ol, a volatile metabolite produced by mold fungi, has been shown to induce defense genes in Arabidopsis plants, enhancing resistance against Botrytis cinerea. This suggests a role for similar compounds in plant defense mechanisms (Kishimoto et al., 2007).

Chemical Synthesis and Reactivity

  • Hydroboration of Myrcene : A study on the hydroboration of myrcene, a compound related to 7-Methyl-7-octen-5-YN-3-OL, discusses the selective placement of boron atoms in organic compounds, which is crucial for various chemical syntheses (Brown et al., 1963).
  • Cyclisation of Alcohols : Research on the cyclisation of 2-methylbut-3-yn-2-ol to cyclo-octatetraene derivatives indicates potential applications in the synthesis of complex organic compounds (Chini et al., 1967).

Biofuels and Antifungal Activity

  • Biofuels from Microorganism Metabolism : A study investigates the anti-knock properties of biofuels produced from microorganism metabolism, including compounds like 3-methyl-2-buten-1-ol, which are structurally related to 7-Methyl-7-octen-5-YN-3-OL (Mack et al., 2014).
  • Antifungal Activity : The synthesis of 7-methyl-7-hydroxy-2,3-benzo[c]octa-1,6-olide, an analog of a natural product, shows strong antifungal activity against Alternaria solani, suggesting potentialfor similar compounds like 7-Methyl-7-octen-5-YN-3-OL in antifungal applications (Zhao et al., 2014).

Molecular Modeling and Synthesis

  • Musks by Ring-Closing Alkyne Metathesis : A study on the synthesis of macrocyclic musks involves processes like ring-closing alkyne metathesis, which could be relevant for synthesizing derivatives of 7-Methyl-7-octen-5-YN-3-OL (Kraft & Berthold, 2008).

Catalytic Reactions

  • Rhodium(I)-Catalysed Dimerisation : A study demonstrates the dimerisation of terminal acetylenes like Oct-1-yne at room temperature, hinting at possible catalytic reactions involving 7-Methyl-7-octen-5-YN-3-OL (Carlton & Read, 1978).

Potential Applications in Fragrances

  • Synthesis of Fragrance Compounds : The synthesis of potent musk odorants, as shown in the study by Kraft & Berthold (2008), suggests potential applications of 7-Methyl-7-octen-5-YN-3-OL in fragrance industries.

Enzymatic Reactions

  • Enzymatic Epoxidation : Research on enzymatic epoxidation indicates the versatility of enzyme systems in transforming compounds like 1,7-octadiene to epoxides, which could be applied to similar compounds (May & Abbott, 1973).

Safety And Hazards

7-Methyl-7-octen-5-yn-3-ol poses certain safety risks. It is recommended to wear appropriate personal protective equipment such as chemical goggles and gloves during use or handling . Contact with skin and eyes should be avoided . If exposed, rinse immediately with clean water and seek medical help . The compound should be stored in a dark, well-ventilated place, away from fire and flammable materials .

properties

IUPAC Name

7-methyloct-7-en-5-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-4-9(10)7-5-6-8(2)3/h9-10H,2,4,7H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMIXYCYQYWHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#CC(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470127
Record name 7-METHYL-7-OCTEN-5-YN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-7-octen-5-YN-3-OL

CAS RN

87371-34-4
Record name 7-METHYL-7-OCTEN-5-YN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TJ Zitzelberger - 1985 - scholarworks.wm.edu
This thesis is submitted as completion of the requirements for the Masters of Arts degree in Chemistry at the College of William and Mary. It presents a facile synthesis of methyl …
Number of citations: 2 scholarworks.wm.edu
KP Dockery - 1989 - scholarworks.wm.edu
… In the case of the ethyl vinyl ether acetal of 7-methyl-7-octen-5-yn-3-ol, the … -1-ol and of 7-methyl-7-octen-5-yn-3-ol were prepared according to the procedure … 7-methyl-7-octen-5-yn-3-ol, …
Number of citations: 3 scholarworks.wm.edu

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